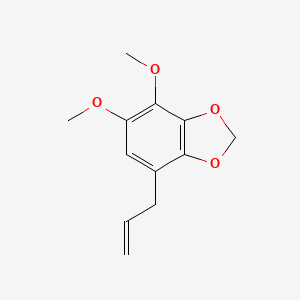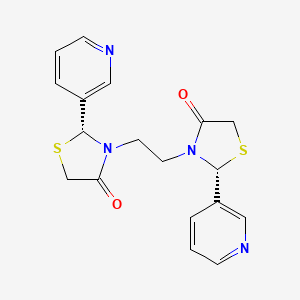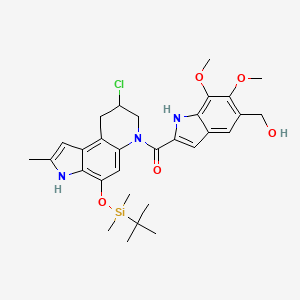
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.2372 g/mol . This compound is also known by other names such as Dill apiol and Dill apiole . It is a derivative of benzodioxole and contains methylenedioxy and dimethoxy functional groups, making it a heterocyclic compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be synthesized from catechol with disubstituted halomethanes . The methylenation of catechols involves the reaction of catechol with methylene chloride in the presence of a base such as potassium carbonate . The reaction typically occurs under reflux conditions and yields the desired benzodioxole derivative .
Industrial Production Methods
the general approach involves the methylenation of catechols, as described above, followed by purification steps such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, alkoxide).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted benzodioxole derivatives.
Aplicaciones Científicas De Investigación
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as cytochrome P450, which plays a role in drug metabolism . Additionally, it can modulate inflammatory pathways by suppressing the activation of nuclear factor-kappa B (NF-κB) and inducing the expression of heme oxygenase-1 (HO-1) .
Comparación Con Compuestos Similares
1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- can be compared with other similar compounds, such as:
1,3-Benzodioxole: A simpler derivative without the methoxy and propenyl groups.
Safrole: Contains a methylenedioxy group and is used in the synthesis of various chemicals.
Piperonal: Contains a methylenedioxy group and is used in the production of fragrances.
The uniqueness of 1,3-Benzodioxole, 4,5-dimethoxy-7-(2-propenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
23724-27-8 |
|---|---|
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4,5-dimethoxy-7-prop-2-enyl-1,3-benzodioxole |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11(14-3)12-10(8)15-7-16-12/h4,6H,1,5,7H2,2-3H3 |
Clave InChI |
SBWMDDUILBUFJS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C(=C1)CC=C)OCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















